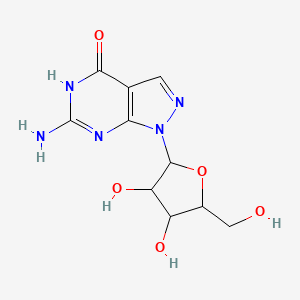
(3-Methoxythiophene-2,5-diyl)bis(trimethylstannane)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methoxythiophene-2,5-diyl)bis(trimethylstannane) typically involves the reaction of 3-methoxythiophene with trimethyltin chloride in the presence of a catalyst . The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually heated to a specific temperature to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for (3-Methoxythiophene-2,5-diyl)bis(trimethylstannane) are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity .
化学反应分析
Types of Reactions
(3-Methoxythiophene-2,5-diyl)bis(trimethylstannane) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: The trimethylstannane groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .
科学研究应用
(3-Methoxythiophene-2,5-diyl)bis(trimethylstannane) has several scientific research applications, including:
作用机制
The mechanism of action of (3-Methoxythiophene-2,5-diyl)bis(trimethylstannane) involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal centers in coordination complexes . This interaction can influence the electronic properties of the metal center, leading to various chemical and physical effects .
相似化合物的比较
Similar Compounds
(3,3’-Difluoro-[2,2’-bithiophene]-5,5’-diyl)bis(trimethylstannane): Similar in structure but contains fluorine atoms instead of a methoxy group.
(3,4-Difluorothiophene-2,5-diyl)bis(trimethylstannane): Another similar compound with fluorine atoms at different positions on the thiophene ring.
Uniqueness
(3-Methoxythiophene-2,5-diyl)bis(trimethylstannane) is unique due to the presence of the methoxy group, which can influence its reactivity and electronic properties compared to its fluorinated counterparts . This makes it particularly useful in specific applications where these properties are desirable .
属性
分子式 |
C11H22OSSn2 |
|---|---|
分子量 |
439.8 g/mol |
IUPAC 名称 |
(3-methoxy-5-trimethylstannylthiophen-2-yl)-trimethylstannane |
InChI |
InChI=1S/C5H4OS.6CH3.2Sn/c1-6-5-2-3-7-4-5;;;;;;;;/h2H,1H3;6*1H3;; |
InChI 键 |
IXGYNRQAJGSQQU-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(SC(=C1)[Sn](C)(C)C)[Sn](C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![anti-2-Azabicyclo[2.2.1]heptane-7-carboxylic acid ethyl ester](/img/structure/B12097078.png)


![(4AR,6R,7R,8S,8AR)-7,8-Bis(benzyloxy)-2-methyl-hexahydropyrano[3,2-D][1,3]dioxin-6-OL](/img/structure/B12097084.png)



![2-[[3-(4-Hydroxyphenyl)-2-(phenylmethoxycarbonylamino)propanoyl]amino]-4-methylpentanoic acid](/img/structure/B12097114.png)

![7-chloro-3,4-dihydro-2H-pyrido[2,3-f][1,4]oxazepin-5-one](/img/structure/B12097120.png)

![D-Glucose, 5,6-O-(1-methylethylidene)-1-C-(4-methyl-1-piperazinyl)-5-C-[(phenylmethoxy)methyl]-2,3,4-tris-O-(phenylmethyl)-](/img/structure/B12097139.png)

